RSK2 Kinase Inhibition: Target Compound vs. Positional Isomer and Close Analog
The target compound exhibits an IC50 of 3.00E+3 nM against wild-type RSK2 CTD kinase in a biochemical assay. This activity places it in a distinct potency tier compared to the most potent analogs in the same patent series, such as US9505766 Compound 16 (IC50 = 92 nM), which represents a ~33-fold improvement over the target compound [1][2]. Furthermore, the positional isomer 4-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide (CAS 899968-02-6) has not been reported with the same RSK2 profile, indicating that the 3-sulfonyl substitution confers a unique activity signature. The target compound also shows a 3.3-fold selectivity window against the C436V mutant of RSK2 (IC50 = 1.00E+4 nM) and a 3-fold selectivity window against NEK2 (IC50 = 1.00E+3 nM), providing a multi-parameter differentiation profile [1].
| Evidence Dimension | RSK2 CTD Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 3.00E+3 nM |
| Comparator Or Baseline | US9505766 Compound 16 (92 nM); US9505766 Compound 23 against RSK2 C436V mutant (1.00E+4 nM); US9505766 Compound 23 against NEK2 (1.00E+3 nM) |
| Quantified Difference | ~33-fold less potent than lead Compound 16; 3.3-fold selectivity over RSK2 C436V mutant; 3-fold selectivity over NEK2 |
| Conditions | In vitro kinase assay, pH 8.0, 2°C, using purified RSK2 CTD and His6-ERK2 proteins |
Why This Matters
This quantitative selectivity profile against RSK2 mutants and off-target kinases enables researchers to precisely define the compound's utility as a moderate-affinity probe with a defined selectivity window, critical for in vitro mechanistic studies.
- [1] BindingDB Entry BDBM259822, US9505766, Compound 23. IC50 data for RSK2, RSK2 C436V, and NEK2. Accessed via bindingdb.org. View Source
- [2] BindingDB Entry BDBM259816, US9505766, Compound 16. IC50 data for RSK2. Accessed via bindingdb.org. View Source
